![molecular formula C26H26NO4- B14242298 (2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate CAS No. 389069-90-3](/img/structure/B14242298.png)
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate is a compound characterized by its unique structure, which includes an ethoxy group, a keto group, and a triphenylmethyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate typically involves multiple steps, including protection, esterification, and condensation reactions. One common route starts with the protection of the amino group using a triphenylmethyl (trityl) group. This is followed by esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethoxy ester. The final step involves the condensation of the protected amino acid with an appropriate reagent to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The triphenylmethyl group can be substituted under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can be employed to remove the triphenylmethyl group.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and free amino acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of (2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic processes .
類似化合物との比較
Similar Compounds
- (2S)-2-[®-1-carboxyethylamino]pentanoate
- Butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate
Uniqueness
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate is unique due to its combination of an ethoxy group, a keto group, and a triphenylmethyl-protected amino group. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
特性
CAS番号 |
389069-90-3 |
|---|---|
分子式 |
C26H26NO4- |
分子量 |
416.5 g/mol |
IUPAC名 |
(2S)-5-ethoxy-5-oxo-2-(tritylamino)pentanoate |
InChI |
InChI=1S/C26H27NO4/c1-2-31-24(28)19-18-23(25(29)30)27-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,27H,2,18-19H2,1H3,(H,29,30)/p-1/t23-/m0/s1 |
InChIキー |
GFUPCOCRJAANAI-QHCPKHFHSA-M |
異性体SMILES |
CCOC(=O)CC[C@@H](C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)CCC(C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


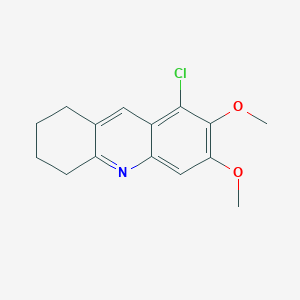
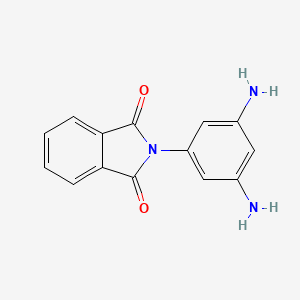
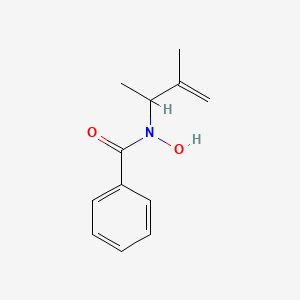
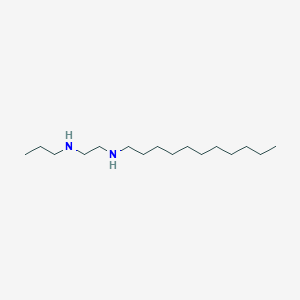
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)

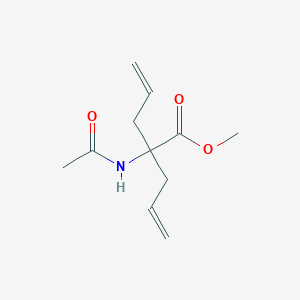
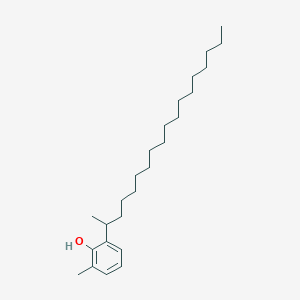
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)


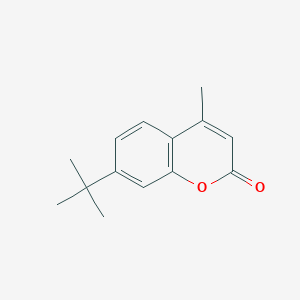
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
